1-Azidopentane

Catalog No.
S663853
CAS No.
26330-06-3
M.F
C5H11N3
M. Wt
113.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azidopentane

CAS Number

26330-06-3

Product Name

1-Azidopentane

IUPAC Name

1-azidopentane

Molecular Formula

C5H11N3

Molecular Weight

113.16 g/mol

InChI

InChI=1S/C5H11N3/c1-2-3-4-5-7-8-6/h2-5H2,1H3

InChI Key

YJHBJNGBMWHOFD-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCN=[N+]=[N-]

1-Azidopentane (CAS: 26330-06-3) is a linear five-carbon alkyl azide used extensively as a building block in organic synthesis and materials science. It is a key reagent for introducing a pentyl group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a foundational 'click chemistry' reaction. As a purified, liquid organic azide, it offers distinct handling, solubility, and reactivity characteristics compared to inorganic azide salts or other azide synthons, making it a deliberate choice for processes requiring high purity and compatibility with aprotic organic solvents.

Substituting 1-azidopentane with near analogs like 1-azidobutane or 1-azidohexane is often unviable as alkyl chain length directly governs critical physical and process-related properties. A change of even a single methylene unit can alter solubility in reaction media, affecting reaction kinetics and product isolation. In polymer and surface science, the specific C5 chain length is a design choice that dictates material properties such as glass transition temperature and surface energy. Furthermore, replacing this purified organic azide with in-situ generation from sodium azide introduces significant process changes; sodium azide's poor solubility in common organic solvents necessitates the use of polar aprotic solvents (e.g., DMF, DMSO) or phase-transfer catalysts, which can complicate downstream purification and introduce safety hazards related to the handling of a highly toxic solid.

Process Safety: Enhanced Thermal Stability Compared to Lower Molecular Weight Azides

In thermal hazard analysis, a higher carbon-to-nitrogen (C/N) ratio generally correlates with greater thermal stability for organic azides. 1-Azidopentane, with a C/N ratio of 1.67 (5 carbons to 3 nitrogens), is expected to have a higher decomposition onset temperature than smaller, more nitrogen-rich azides like methyl azide (C/N = 0.33) or ethyl azide (C/N = 0.67), which are known to be dangerously explosive. This principle indicates that the longer pentyl chain provides a stabilizing effect, making 1-azidopentane a more reliable and safer choice for reactions requiring heating.

Evidence DimensionCarbon-to-Nitrogen (C/N) Ratio (Proxy for Thermal Stability)
Target Compound Data1.67 (for 1-Azidopentane)
Comparator Or BaselineMethyl Azide (C/N = 0.33), Ethyl Azide (C/N = 0.67)
Quantified Difference5.1x higher C/N ratio vs. Methyl Azide; 2.5x higher vs. Ethyl Azide
ConditionsGeneral principle for assessing thermal stability of organic azides.

A higher thermal stability reduces the risk of uncontrolled decomposition, a critical safety parameter for process scale-up and reaction design.

Solubility Profile: Balanced for Biphasic and Organic Media vs. Analogs

The solubility of linear alkyl azides is directly dependent on chain length. Shorter chains (e.g., 1-azidobutane) are more soluble in polar solvents, while longer chains (e.g., 1-azidohexane, 1-azidooctane) exhibit increased solubility in non-polar organic solvents and decreased aqueous solubility. 1-Azidopentane's C5 chain provides a critical balance, offering sufficient miscibility in common organic solvents like THF, Toluene, and DCM used for CuAAC reactions, while retaining properties that can be exploited in biphasic reaction systems where analogs may fail due to being too water-soluble or too lipophilic.

Evidence DimensionAqueous Solubility Trend
Target Compound DataIntermediate solubility
Comparator Or BaselineHigher for shorter chains (C1-C4), Lower for longer chains (C6+)
Quantified DifferenceQualitative trend based on hydrophobicity
ConditionsGeneral solubility behavior of homologous alkyl series in polar and non-polar solvents.

Selecting 1-azidopentane allows for precise tuning of reaction conditions and simplifies workup procedures by avoiding the handling challenges of highly polar or non-polar analogs.

Precursor Suitability: A Purified, Ready-to-Use Reagent vs. In-Situ Generation

Procuring 1-azidopentane provides a high-purity, characterized liquid reagent, eliminating the process steps and hazards associated with in-situ generation from sodium azide and an alkyl halide. The typical synthesis of alkyl azides from sodium azide requires polar aprotic solvents like DMF and heating, followed by aqueous workup and extraction to remove unreacted starting materials and salts. Using pre-synthesized 1-azidopentane bypasses these steps, improving process efficiency, reducing toxic waste streams, and ensuring higher batch-to-batch reproducibility by removing variables associated with the SN2 reaction yield and purification.

Evidence DimensionProcess Workflow
Target Compound DataDirect addition to reaction.
Comparator Or BaselineIn-situ generation: Requires separate reaction vessel, heating (e.g., 95°C for 24h), aqueous workup, extraction, and drying before use.
Quantified DifferenceEliminates an entire synthesis and purification step from the end-user's workflow.
ConditionsStandard laboratory synthesis of alkyl azides via SN2 displacement.

This simplifies experimental setup, saves significant process time, and enhances reproducibility, which are key procurement drivers in both R&D and manufacturing environments.

Functionalization of Polymers and Surfaces

For applications requiring the covalent attachment of moderately hydrophobic alkyl chains to a polymer backbone or surface. The C5 chain is long enough to significantly alter surface properties but short enough to maintain compatibility with a range of processing solvents, making it a suitable choice for creating amphiphilic materials or modifying surface wettability.

Synthesis of Small Molecule Libraries via Click Chemistry

In medicinal chemistry and library synthesis where a reliable, easy-to-handle azide source is paramount. Using purified 1-azidopentane ensures stoichiometric control and clean reaction profiles in CuAAC reactions, facilitating high-throughput synthesis and simplifying product isolation compared to using crude, in-situ generated alternatives.

Development of Bioconjugates and Probes

As a linker component in bioconjugation where a balance between aqueous and organic solubility is needed. The pentyl group can provide a moderately lipophilic spacer arm for probes or drugs, potentially aiding in membrane interaction without the extreme insolubility of longer-chain azides.

Process Chemistry Requiring Elevated Temperatures

In synthetic routes that require heating, 1-azidopentane offers a more robust safety profile compared to smaller, more volatile, and less thermally stable alkyl azides. Its higher C/N ratio makes it a more dependable choice for reactions run above ambient temperature.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

113.095297364 Da

Monoisotopic Mass

113.095297364 Da

Heavy Atom Count

8

Other CAS

26330-06-3

Wikipedia

1-Azidopentane

Dates

Last modified: 08-15-2023

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